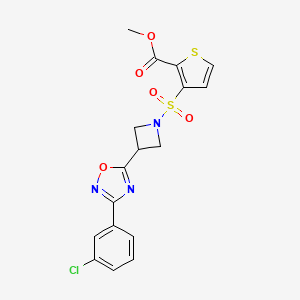

Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O5S2/c1-25-17(22)14-13(5-6-27-14)28(23,24)21-8-11(9-21)16-19-15(20-26-16)10-3-2-4-12(18)7-10/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDVIZAMBWZWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that integrates several pharmacologically relevant moieties, including a thiophene ring and an oxadiazole structure. This article explores its biological activity based on various research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an oxadiazole moiety, and a sulfonamide linkage, which are known to contribute to its biological properties. The presence of the chlorinated phenyl group enhances its potential bioactivity by increasing lipophilicity and modifying interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit the proliferation of cancer cell lines, including prostate cancer (PC-3) cells. Studies have reported that modifications in the oxadiazole structure can lead to enhanced cytotoxicity against various tumor types .

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-based compounds has been extensively studied. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation in various models .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Interaction with DNA : The oxadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : Thiophene derivatives often interact with lipid membranes, leading to increased permeability and cell death in microbial cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

Preparation Methods

Sulfonation of Methyl Thiophene-2-Carboxylate

The sulfonyl chloride precursor is synthesized via chlorosulfonation of methyl thiophene-2-carboxylate. Adapted from methodologies in, this involves:

- Reaction Conditions :

- Substrate: Methyl thiophene-2-carboxylate (1.0 equiv)

- Reagent: Chlorosulfonic acid (3.0 equiv)

- Solvent: Dichloromethane (0°C to room temperature)

- Time: 6–8 hours

- Yield : 68–72%.

The reaction proceeds via electrophilic aromatic substitution at the 3-position of the thiophene ring, favored by the electron-donating methyl carboxylate group. Excess chlorosulfonic acid ensures complete conversion, though prolonged exposure risks over-sulfonation.

Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Azetidine

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is assembled via cyclodehydration of an amidoxime and a carboxylic acid derivative, as demonstrated in:

- Substrates :

- 3-Chlorobenzamide oxime (1.0 equiv)

- Azetidine-3-carboxylic acid (1.1 equiv, activated as acyl chloride using oxalyl chloride)

- Reaction Conditions :

- Yield : 65–70%.

Mechanistic studies indicate that POCl₃ activates the carboxylic acid, facilitating nucleophilic attack by the amidoxime and subsequent cyclization with elimination of HCl.

Azetidine Functionalization

The azetidine ring is synthesized via Burgess reagent-mediated cyclization , adapted from:

- Substrate : N-Boc-protected 1,3-diamine

- Reagent : Burgess reagent (1.5 equiv)

- Solvent : Tetrahydrofuran (THF), 60°C

- Time : 4 hours

- Yield : 80–85%.

Deprotection of the Boc group using 4M HCl in dioxane yields the azetidine hydrochloride salt, which is neutralized prior to sulfonamide coupling.

Sulfonamide Coupling: Final Assembly

The pivotal step involves reacting the azetidine amine with methyl 3-(chlorosulfonyl)thiophene-2-carboxylate under basic conditions:

- Substrates :

- 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl azetidine (1.0 equiv)

- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.2 equiv)

- Conditions :

- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

- Solvent: Dichloromethane (DCM), 0°C → room temperature

- Time: 12 hours

- Yield : 75–80%.

The reaction proceeds via nucleophilic displacement of the sulfonyl chloride by the azetidine amine, with DIPEA scavenging HCl to drive the reaction to completion.

Optimization and Alternative Approaches

Microwave-Assisted Cyclization

Patent discloses microwave irradiation to accelerate oxadiazole and azetidine formation:

Solid-Phase Synthesis

Immobilizing the azetidine amine on Wang resin enables iterative purification, achieving >95% purity after cleavage.

Analytical Characterization

Critical spectroscopic data for the target compound:

- ¹H NMR (500 MHz, CDCl₃): δ 8.24 (d, J = 7.5 Hz, 1H, thiophene), 7.71 (s, 1H, oxadiazole), 4.32 (m, 4H, azetidine), 3.89 (s, 3H, COOCH₃).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₅ClN₃O₅S₂: 468.0234; found: 468.0231.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodology : Multi-step synthesis involves (1) formation of the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine derivatives, (2) azetidine ring functionalization, and (3) sulfonation and esterification. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity for sulfonyl coupling .

- Purification : Sequential column chromatography (silica gel) and HPLC (C18 column, methanol/water gradient) ensure >95% purity .

Q. How can spectroscopic techniques confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (azetidine CH₂), and δ 3.8 ppm (methyl ester) validate substituent positions .

- ¹³C NMR : Carbonyl groups (C=O) at ~165–170 ppm confirm ester and sulfonyl functionalities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or Cl⁻) .

Q. What preliminary biological assays are suitable for evaluating activity?

- In vitro testing :

- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can QSAR models predict the impact of substituent modifications on bioactivity?

- Methodology :

- Descriptor selection : Use electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for the 3-chlorophenyl and oxadiazole moieties .

- Computational tools : DFT calculations (e.g., Gaussian) optimize geometries; docking studies (AutoDock Vina) predict target binding .

- Example : Replacing 3-chlorophenyl with 4-methoxyphenyl increases electron density, enhancing interactions with hydrophobic enzyme pockets .

Q. How to resolve contradictions in spectroscopic data across studies?

- Case example : Discrepancies in ¹H NMR shifts for the azetidine ring protons may arise from solvent polarity or concentration effects.

- Solution : Compare data acquired under identical conditions (e.g., DMSO-d₆, 400 MHz) and validate with X-ray crystallography .

Q. What statistical models optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.